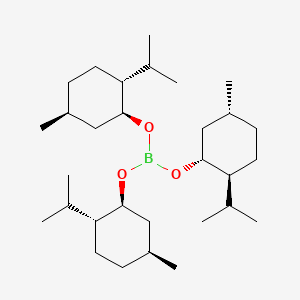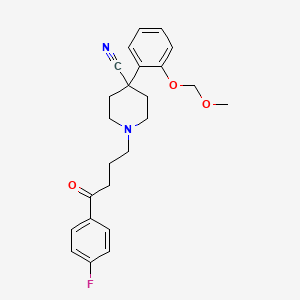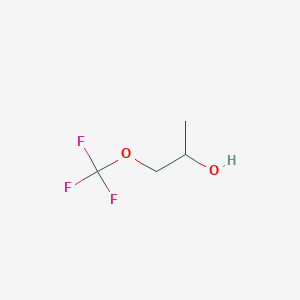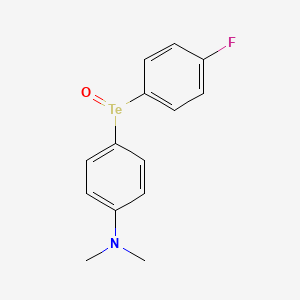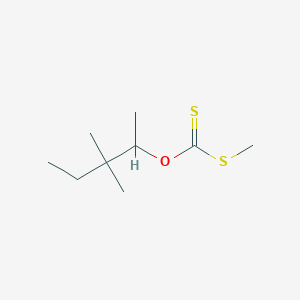
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- is a fluorinated sulfonamide compound. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- typically involves the reaction of heptanesulfonamide with a fluorinating agent under controlled conditions. The process may include steps such as:
Fluorination: Introduction of fluorine atoms into the heptanesulfonamide structure using fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Hydroxyethylation: Addition of a hydroxyethyl group to the fluorinated heptanesulfonamide using ethylene oxide or similar reagents.
Methylation: Introduction of a methyl group to the nitrogen atom using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and hydroxyethylation processes, often carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation, crystallization, and chromatography.
化学反応の分析
Types of Reactions
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfonic acids or other oxidized derivatives.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to form amines or other reduced products.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds. Its unique properties make it valuable in the development of new materials with high thermal stability and chemical resistance.
Biology: Investigated for its potential use in biological assays and as a probe for studying protein-ligand interactions due to its fluorinated structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals due to its stability and bioavailability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants. Its low surface energy makes it ideal for applications requiring non-stick or water-repellent properties.
作用機序
The mechanism of action of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- involves its interaction with molecular targets through its fluorinated and sulfonamide groups. These interactions can affect various molecular pathways, including:
Protein Binding: The compound can bind to proteins, altering their structure and function. This is particularly relevant in biological assays and drug development.
Membrane Interaction: Its fluorinated structure allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
類似化合物との比較
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- can be compared with other similar fluorinated sulfonamides:
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide: Similar structure but with an octane chain instead of a heptane chain.
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide: Similar structure but with a hexane chain instead of a heptane chain.
These compounds share similar properties but differ in their specific applications and reactivity due to variations in their alkyl chain length and substituents.
特性
CAS番号 |
68555-76-0 |
|---|---|
分子式 |
C10H8F15NO3S C7F15SO2N(CH3)CH2CH2OH |
分子量 |
507.22 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methylheptane-1-sulfonamide |
InChI |
InChI=1S/C10H8F15NO3S/c1-26(2-3-27)30(28,29)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h27H,2-3H2,1H3 |
InChIキー |
UIZUTEDYGNRNSW-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)
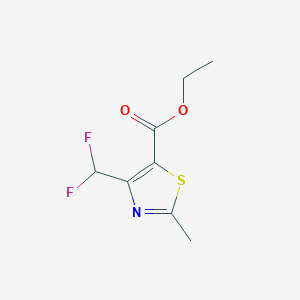

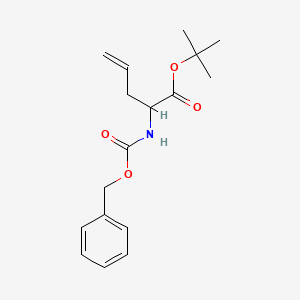
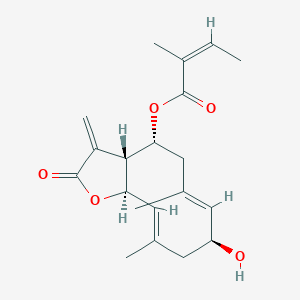
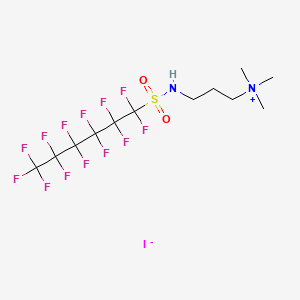
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
